molecular formula C2H7N2O3P B14537655 N-Formyl-N'-methylphosphorodiamidic acid CAS No. 61977-17-1

N-Formyl-N'-methylphosphorodiamidic acid

Cat. No.: B14537655
CAS No.: 61977-17-1
M. Wt: 138.06 g/mol
InChI Key: HDVNAQHCBGZCGH-UHFFFAOYSA-N
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Description

N-Formyl-N’-methylphosphorodiamidic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a formyl group and a methyl group attached to a phosphorodiamidic acid backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-N’-methylphosphorodiamidic acid typically involves the reaction of formic acid with methylphosphorodiamidic acid under controlled conditions. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent, which facilitates the formylation process. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production of N-Formyl-N’-methylphosphorodiamidic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-N’-methylphosphorodiamidic acid undergoes various chemical reactions, including:

    Substitution: Replacement of one functional group with another.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include formamides, substituted phosphorodiamidic acids, and various oxidized or reduced derivatives .

Scientific Research Applications

N-Formyl-N’-methylphosphorodiamidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-Formyl-N’-methylphosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving formyl peptide receptors and other signaling molecules .

Comparison with Similar Compounds

Properties

CAS No.

61977-17-1

Molecular Formula

C2H7N2O3P

Molecular Weight

138.06 g/mol

IUPAC Name

formamido(methylamino)phosphinic acid

InChI

InChI=1S/C2H7N2O3P/c1-3-8(6,7)4-2-5/h2H,1H3,(H3,3,4,5,6,7)

InChI Key

HDVNAQHCBGZCGH-UHFFFAOYSA-N

Canonical SMILES

CNP(=O)(NC=O)O

Origin of Product

United States

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